Trimethylhexamethylene diisocyanate
Overview
Description
Trimethylhexamethylene diisocyanate is a chemical compound with the molecular formula C11H18N2O2. It is a colorless liquid that is insoluble in water and denser than water. This compound is primarily used in the production of other chemicals and is known for its reactivity with water and moisture in the air, forming carbon dioxide and the corresponding diamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylhexamethylene diisocyanate can be synthesized through the reaction of hexamethylene diamine with phosgene. This process involves the use of an inert solvent and is typically carried out under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is a highly toxic gas .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor, allowing for the efficient and scalable production of the compound. The reaction is carefully monitored to maintain optimal conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Trimethylhexamethylene diisocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbon dioxide and the corresponding diamine.
Polymerization: Can polymerize in the presence of acids or bases, leading to the formation of polyurethanes.
Addition Reactions: Reacts with alcohols, amines, and other nucleophiles to form urethanes and ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction forming carbon dioxide and diamine.
Alcohols and Amines: Addition reactions forming urethanes and ureas.
Acids and Bases: Catalyze polymerization reactions.
Major Products Formed:
Diamines: Formed through hydrolysis.
Urethanes and Ureas: Formed through addition reactions with alcohols and amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Trimethylhexamethylene diisocyanate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of trimethylhexamethylene diisocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s isocyanate groups react with these nucleophiles to form stable products such as urethanes and ureas. This reactivity is harnessed in various applications, including the production of polyurethanes and the modification of biomolecules .
Comparison with Similar Compounds
Hexamethylene diisocyanate (HDI): Similar in structure but lacks the three methyl groups present in trimethylhexamethylene diisocyanate.
Isophorone diisocyanate (IPDI): A cycloaliphatic diisocyanate with different reactivity and applications.
Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate with distinct properties and uses.
Uniqueness: this compound is unique due to its three methyl groups, which influence its reactivity and the properties of the resulting products. This structural feature distinguishes it from other diisocyanates and makes it particularly suitable for specific applications in the production of polyurethanes and other polymers .
Properties
IUPAC Name |
1,6-diisocyanato-5,6-dimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPHDGHQXLXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN=C=O)C(C)(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951342 | |
Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethylhexamethylene diisocyanate appears as a colorless liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
7.3 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28679-16-5, 195456-49-6 | |
Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195456-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylhexa-1,6-diyl diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylhexa-1,6-diyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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